

Introduction: A Bifunctional Building Block of Strategic Importance

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Compound of Interest

Compound Name: 4-(4-formylphenyl)benzoic Acid

CAS No.: 70916-98-2

Cat. No.: B1306156

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4-(4-formylphenyl)benzoic acid (CAS No. 70916-98-2) is a bifunctional organic compound featuring a biphenyl core. This structure is strategically substituted at its para-positions with a carboxylic acid group and a formyl (aldehyde) group. This unique arrangement of functional groups on a rigid, aromatic scaffold makes it a highly valuable building block for researchers in materials science, organic synthesis, and drug development. The carboxylic acid provides a handle for forming robust linkages in coordination polymers, while the aldehyde offers a versatile site for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides an in-depth exploration of its chemical properties, synthesis, and applications, tailored for professionals in the chemical and pharmaceutical sciences.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a compound are foundational to its application. While experimental data for **4-(4-formylphenyl)benzoic acid** is not as widely published as for simpler analogs, a comprehensive profile can be constructed from available supplier data and theoretical analysis.

General & Physicochemical Properties

The properties of **4-(4-formylphenyl)benzoic acid** are summarized in the table below. Its structure, possessing both a hydrogen bond donor (carboxylic acid) and multiple acceptors (carbonyls), suggests moderate solubility in polar organic solvents and limited solubility in non-polar solvents and water.

Property	Value	Source(s)
CAS Number	70916-98-2	[1][2]
Molecular Formula	C ₁₄ H ₁₀ O ₃	[1][2]
Molecular Weight	226.23 g/mol	[1][2]
IUPAC Name	4-(4-formylphenyl)benzoic acid	[2]
Melting Point	150 °C	[1]
Boiling Point	436.8 °C at 760 mmHg (Predicted)	[1]
Density	1.264 g/cm ³ (Predicted)	[1]
pKa	4.06 ± 0.10 (Predicted)	[1]
LogP	2.86 (Predicted)	[1]

Spectroscopic Signature: A Theoretical Overview

Spectroscopic analysis is critical for confirming the identity and purity of **4-(4-formylphenyl)benzoic acid**. Below are the predicted key signatures for ¹H NMR, ¹³C NMR, and IR spectroscopy.

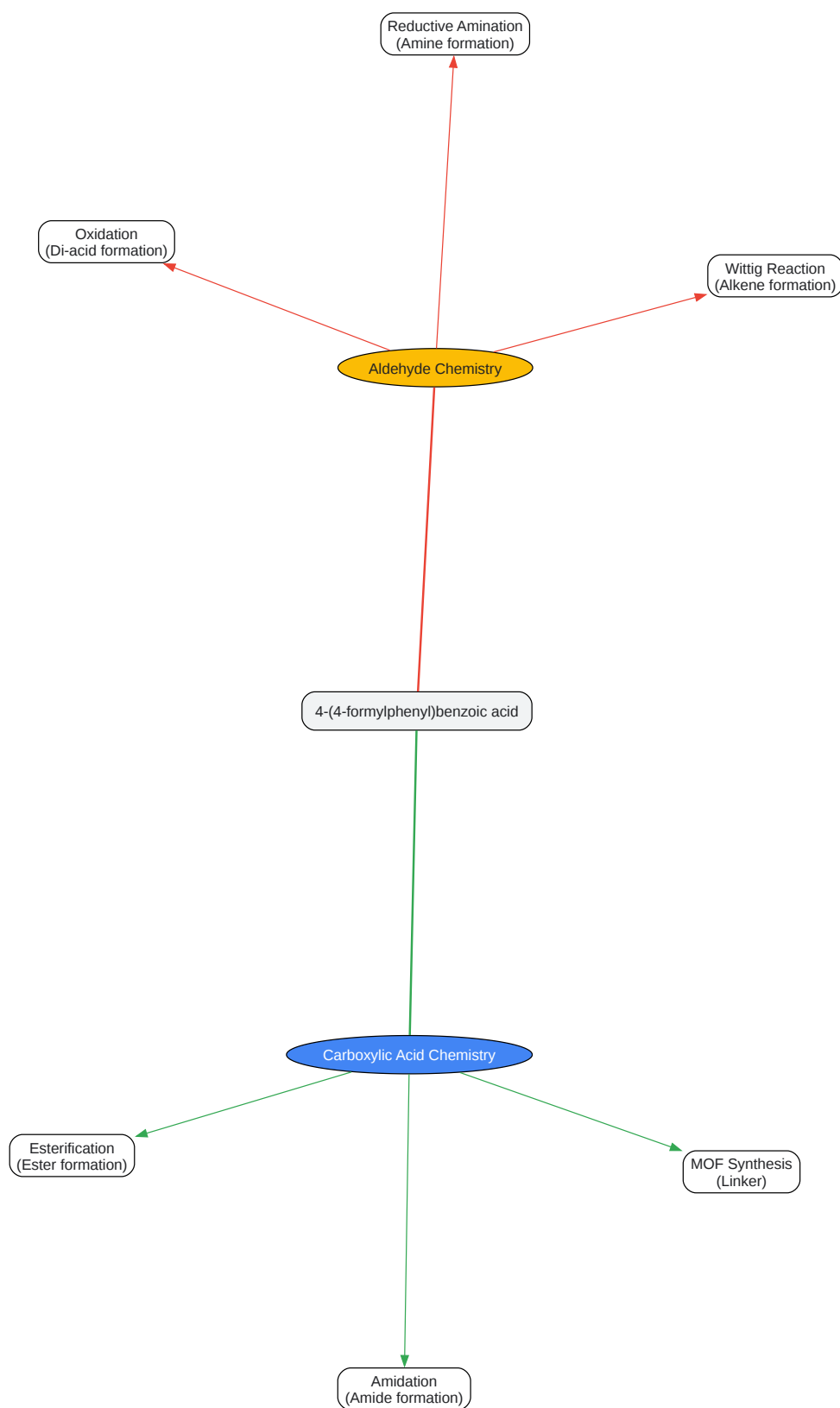
Spectroscopy	Predicted Signature	Rationale
¹ H NMR	~13.0 ppm (singlet, 1H, -COOH)~10.1 ppm (singlet, 1H, -CHO)~7.7-8.2 ppm (multiplets, 8H, Ar-H)	<p>The carboxylic acid proton is highly deshielded and often broad. The aldehyde proton appears as a characteristic singlet in the 9-10 ppm region.</p> <p>The eight aromatic protons will appear as a series of doublets or multiplets in the downfield aromatic region, reflecting the distinct electronic environments of the two phenyl rings.</p>
¹³ C NMR	~192 ppm (-CHO)~167 ppm (-COOH)~128-145 ppm (Ar-C)	<p>The aldehyde and carboxylic acid carbonyl carbons are highly characteristic and appear significantly downfield. Multiple signals are expected in the aromatic region corresponding to the substituted and unsubstituted aromatic carbons.</p>
IR Spectroscopy	~2500-3300 cm ⁻¹ (broad, O-H stretch)~1700 cm ⁻¹ (sharp, C=O stretch, aldehyde)~1680 cm ⁻¹ (sharp, C=O stretch, acid)~1600 cm ⁻¹ (C=C stretch, aromatic)	<p>The carboxylic acid O-H stretch is a very broad band characteristic of hydrogen bonding. Two distinct carbonyl (C=O) stretching bands are expected: one for the aldehyde and one for the carboxylic acid, which is often slightly lower in wavenumber due to conjugation and dimerization.</p>

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic utility of **4-(4-formylphenyl)benzoic acid** stems from the orthogonal reactivity of its two functional groups. This allows for selective modification at one site while leaving the other intact for subsequent transformations.

- **Reactions of the Aldehyde Group:** The electrophilic aldehyde is a prime site for nucleophilic attack. It readily participates in foundational organic reactions such as Wittig olefination, reductive amination to form secondary amines, oxidation to a second carboxylic acid, and reduction to a primary alcohol. These transformations are key for extending the molecular framework.^{[3][4]}
- **Reactions of the Carboxylic Acid Group:** The acidic proton can be easily deprotonated, and the carbonyl carbon is susceptible to nucleophilic acyl substitution. This enables the formation of esters, amides, and acid chlorides. This functionality is the primary anchor point for constructing metal-organic frameworks (MOFs) and other coordination polymers.^{[5][6]}

The dual reactivity of the molecule is illustrated in the diagram below.



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Caption: Dual reactivity of **4-(4-formylphenyl)benzoic acid**.

Core Applications in Research and Development

Pivotal Linker in Metal-Organic Frameworks (MOFs)

MOFs are crystalline, porous materials constructed from metal nodes and organic linkers. The defined length, rigidity, and bifunctional nature of **4-(4-formylphenyl)benzoic acid** make it an exemplary linker.^[6] The carboxylic acid group coordinates with metal centers to form the framework's backbone, while the aldehyde group can either be used to append additional functionality post-synthesis or to directly influence the framework's properties. MOFs built from such linkers are heavily researched for applications in gas storage, catalysis, and targeted drug delivery.^{[5][7]}

Scaffold in Medicinal Chemistry and Drug Discovery

In drug development, the biphenyl scaffold is a common motif. **4-(4-formylphenyl)benzoic acid** serves as a versatile starting material for building more complex molecules with potential therapeutic activity. For example, the aldehyde can be elaborated into various heterocyclic structures, while the carboxylic acid can be converted into amides or esters to modulate pharmacokinetic properties. Its derivatives have been investigated for applications as antibacterial agents.^{[8][9]}

Experimental Protocols

The following protocols provide standardized, field-proven methodologies for the synthesis and characterization of **4-(4-formylphenyl)benzoic acid**.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes a reliable method for synthesizing the target compound from commercially available precursors. The Suzuki-Miyaura coupling is an efficient and high-yielding method for forming the central biphenyl C-C bond.^[7]

Materials:

- 4-Bromobenzoic acid
- 4-Formylphenylboronic acid

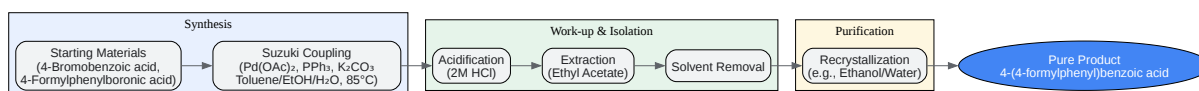
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene
- Ethanol
- Water (degassed)
- Hydrochloric acid (2M)
- Ethyl acetate
- Brine

Procedure:

- Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N_2 or Ar), combine 4-bromobenzoic acid (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
- Solvent Addition: Add a 3:1:1 mixture of Toluene:Ethanol:Water. The solvent should be thoroughly degassed via sparging with an inert gas for 30 minutes prior to use.
- Catalyst Addition: Add Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
 - Causality Note: The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. The base is essential for the transmetalation step.
- Reaction: Heat the mixture to 85 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After cooling to room temperature, acidify the mixture to pH ~2 with 2M HCl. This protonates the carboxylate, making the product less water-soluble.

- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Washing: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
- Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

The synthesis and purification workflow is outlined below.



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Caption: Workflow for synthesis and purification.

Protocol 2: Purification and Characterization

Purification by Recrystallization:

- Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or a mixture of DMF and water.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
- Dry the crystals under vacuum.

Characterization:

- **Melting Point:** Determine the melting point of the purified solid and compare it to the literature value (150 °C).[1] A sharp melting point is indicative of high purity.
- **NMR Spectroscopy:** Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO- d_6). Acquire 1H and ^{13}C NMR spectra and compare the observed chemical shifts to the predicted values to confirm the structure.
- **FTIR Spectroscopy:** Acquire an infrared spectrum of the solid product (e.g., using a KBr pellet). Confirm the presence of the characteristic O-H and C=O stretching bands.
- **Mass Spectrometry:** Analyze the sample to find the molecular ion peak ($m/z = 226.23$ for $[M]^+$ or 225.22 for $[M-H]^-$) to confirm the molecular weight.

Safety and Handling

As a laboratory chemical, **4-(4-formylphenyl)benzoic acid** must be handled with appropriate care.

- **Hazards:** Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10]
- **Precautions for Safe Handling:** Avoid contact with skin, eyes, and clothing.[10] Use only in a well-ventilated area, preferably a chemical fume hood. Wear suitable protective clothing, including gloves and safety goggles. Wash hands thoroughly after handling.[10]
- **Storage Conditions:** Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[10]

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